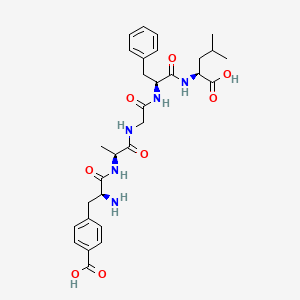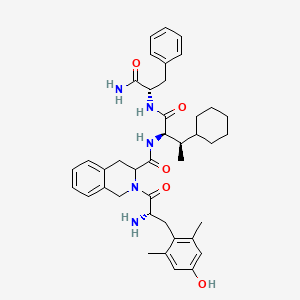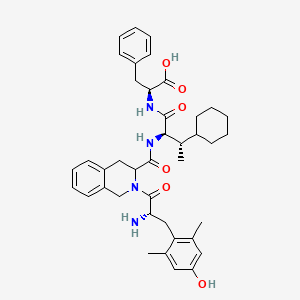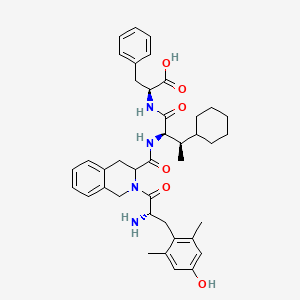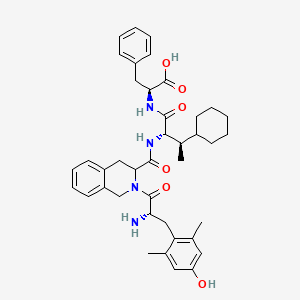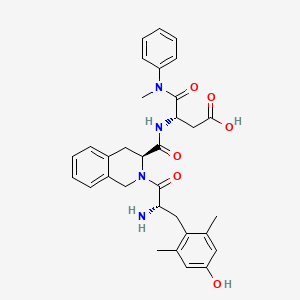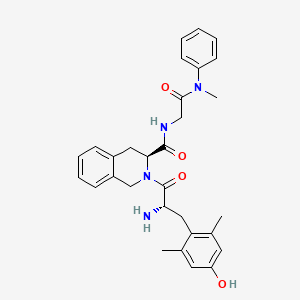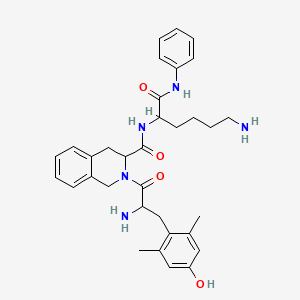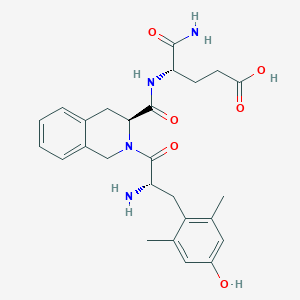
H-Dmt-Tic-Glu-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Dmt-Tic-Glu-NH2 is a synthetic peptide compound that has garnered significant interest in the field of opioid research. This compound is known for its high affinity and selectivity towards delta opioid receptors, making it a valuable tool in the study of opioid receptor interactions and potential therapeutic applications .
Preparation Methods
The synthesis of H-Dmt-Tic-Glu-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The key steps include:
Fmoc Protection: The amino acids are protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions.
Coupling Reactions: The protected amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base like piperidine.
Chemical Reactions Analysis
H-Dmt-Tic-Glu-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains, using reagents like alkyl halides.
Scientific Research Applications
H-Dmt-Tic-Glu-NH2 has several scientific research applications:
Opioid Receptor Studies: It is used to study the binding and activity of delta opioid receptors.
Pain Management Research: The compound is investigated for its potential in developing new pain management therapies.
Fluorescent Probes: Modified versions of the peptide are used as fluorescent probes to study receptor distribution and internalization.
Mechanism of Action
H-Dmt-Tic-Glu-NH2 exerts its effects by binding to delta opioid receptors. This binding inhibits the release of neurotransmitters, leading to analgesic effects. The compound’s high selectivity for delta receptors over other opioid receptors is due to its unique structure, which allows for specific interactions with the receptor binding sites .
Comparison with Similar Compounds
H-Dmt-Tic-Glu-NH2 is compared with other delta opioid receptor ligands such as:
H-Dmt-Tic-OH: Similar in structure but lacks the glutamic acid residue.
H-Dmt-Tic-Ala-NH2: Contains alanine instead of glutamic acid, affecting its receptor selectivity.
Naltrindole: A non-peptide delta opioid receptor antagonist with different structural properties.
This compound stands out due to its high selectivity and affinity for delta opioid receptors, making it a valuable tool in opioid research .
Properties
Molecular Formula |
C26H32N4O6 |
|---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4S)-5-amino-4-[[(3S)-2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H32N4O6/c1-14-9-18(31)10-15(2)19(14)12-20(27)26(36)30-13-17-6-4-3-5-16(17)11-22(30)25(35)29-21(24(28)34)7-8-23(32)33/h3-6,9-10,20-22,31H,7-8,11-13,27H2,1-2H3,(H2,28,34)(H,29,35)(H,32,33)/t20-,21-,22-/m0/s1 |
InChI Key |
CXJVHAFXBCEOKB-FKBYEOEOSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CCC(=O)O)C(=O)N)N)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



